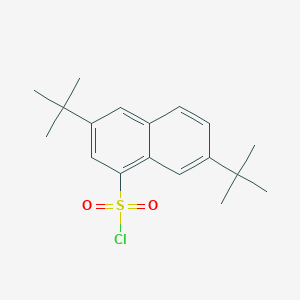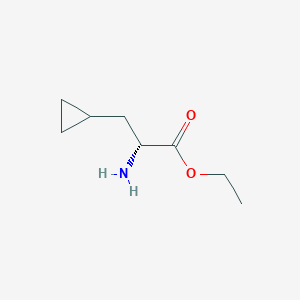
Ethyl (R)-2-amino-3-cyclopropylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-2-amino-3-cyclopropylpropanoate is a chiral amino acid derivative with a cyclopropyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-amino-3-cyclopropylpropanoate typically involves the following steps:
Amination: The amino group can be introduced via reductive amination of a suitable precursor, such as an aldehyde or ketone, using reagents like sodium cyanoborohydride.
Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using reagents like ethanol and sulfuric acid under reflux conditions.
Industrial Production Methods
Industrial production of Ethyl ®-2-amino-3-cyclopropylpropanoate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-amino-3-cyclopropylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, sulfonamides.
Scientific Research Applications
Ethyl ®-2-amino-3-cyclopropylpropanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl ®-2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts rigidity to the molecule, influencing its binding affinity and specificity. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Ethyl ®-2-amino-3-cyclopropylpropanoate can be compared with other similar compounds, such as:
Ethyl ®-2-amino-3-phenylpropanoate: This compound has a phenyl group instead of a cyclopropyl group, resulting in different steric and electronic properties.
Ethyl ®-2-amino-3-methylpropanoate: The presence of a methyl group instead of a cyclopropyl group leads to differences in reactivity and binding interactions.
Ethyl ®-2-amino-3-cyclobutylpropanoate: The cyclobutyl group introduces additional ring strain compared to the cyclopropyl group, affecting the compound’s stability and reactivity.
Ethyl ®-2-amino-3-cyclopropylpropanoate is unique due to its cyclopropyl group, which imparts distinct steric and electronic characteristics, making it valuable in various applications.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-cyclopropylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1 |
InChI Key |
MXVODSJSYKGGOE-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1CC1)N |
Canonical SMILES |
CCOC(=O)C(CC1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


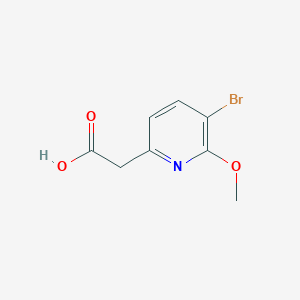
![2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile](/img/structure/B12966751.png)
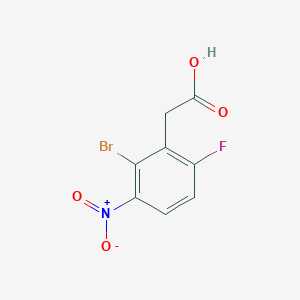
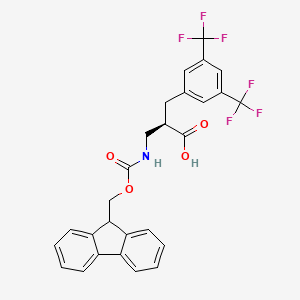
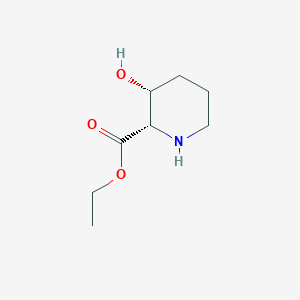

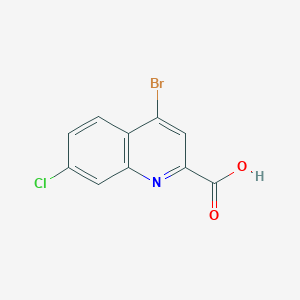
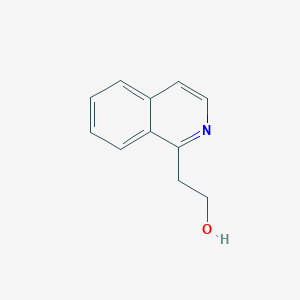
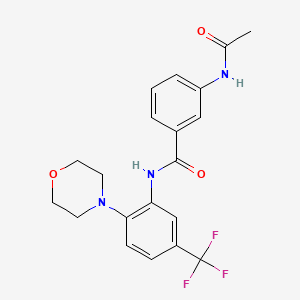

![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
